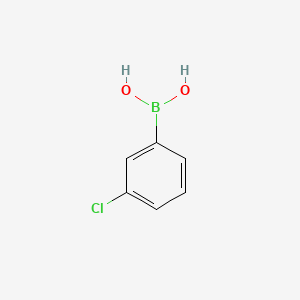

Ácido 3-clorofenilborónico

Descripción general

Descripción

3-Chlorophenylboronic acid is a chemical compound with the molecular formula C6H6BClO2 . It is a white to light yellow-green crystalline powder .

Synthesis Analysis

3-Chlorophenylboronic acid is used as a reactant in various reactions. It is involved in 1,4-conjugate addition reactions with ethenesulfonamides to form arylethanesulfonamides, Suzuki-Miyaura reactions with dibromotrifluoromethylbenzene, and cross-coupling reactions with diazoesters or potassium cyanate .Molecular Structure Analysis

The molecular structure of 3-Chlorophenylboronic acid consists of a boron atom bonded to two hydroxyl groups and a phenyl ring, which has a chlorine atom attached to it .Chemical Reactions Analysis

3-Chlorophenylboronic acid is a reactant involved in various reactions. It is used in 1,4-conjugate addition reactions with ethenesulfonamides to form arylethanesulfonamides, Suzuki-Miyaura reactions with dibromotrifluoromethylbenzene, and cross-coupling reactions with diazoesters or potassium cyanate .Physical And Chemical Properties Analysis

3-Chlorophenylboronic acid has a density of 1.3±0.1 g/cm3, a boiling point of 311.4±44.0 °C at 760 mmHg, and a flash point of 142.1±28.4 °C . It is slightly soluble in water and soluble in ether, tetrahydrofuran, dimethyl sulfoxide, dimethyl formamide, and methanol .Aplicaciones Científicas De Investigación

Reacciones de adición conjugada

El ácido 3-clorofenilborónico se utiliza como reactivo en reacciones de adición conjugada 1,4 con etensulfonamidas para formar ariletansulfonamidas . Esta reacción es significativa en la síntesis de varios compuestos orgánicos.

Reacciones de Suzuki-Miyaura

Está involucrado en reacciones de Suzuki-Miyaura con dibromotrifluorometilbenceno . La reacción de Suzuki-Miyaura es un tipo de reacción de acoplamiento cruzado, utilizada con frecuencia en química orgánica para sintetizar poliolefinas, estirenos y bifenilos sustituidos.

Reacciones de acoplamiento cruzado

El ácido 3-clorofenilborónico se utiliza en reacciones de acoplamiento cruzado con diazoésteres . Estas reacciones son importantes para la formación de enlaces carbono-carbono en la síntesis orgánica.

Reacciones con cianato de potasio

También se utiliza en reacciones de acoplamiento cruzado con cianato de potasio . Esta reacción se puede utilizar para sintetizar varios compuestos orgánicos.

Síntesis de biarilcetonas

El ácido 3-clorofenilborónico se utiliza en la síntesis de biarilcetonas . Las biarilcetonas son una clase de compuestos orgánicos que tienen una amplia gama de aplicaciones en química medicinal.

Síntesis de ftalidas

Se utiliza en la síntesis de ftalidas . Las ftalidas son una clase de compuestos químicos que se utilizan a menudo en la síntesis de fármacos y compuestos bioactivos.

Síntesis de inhibidores de PDE4

El ácido 3-clorofenilborónico se utiliza en la síntesis de inhibidores, incluidos los inhibidores de PDE4 . Los inhibidores de PDE4 son una clase de fármacos utilizados para tratar afecciones como la enfermedad pulmonar obstructiva crónica (EPOC) y la psoriasis.

Investigación epigenética

En el campo de la epigenética, el ácido 3-clorofenilborónico se ha utilizado en la detección de la base del ADN 5-hidroximetilcitosina (5hmC) . Esto es importante para comprender el papel de 5hmC en el desarrollo y las enfermedades, y para la detección de genes ricos en 5hmC como indicadores de estados epigenéticos.

Mecanismo De Acción

Target of Action

3-Chlorophenylboronic acid is primarily used as a reactant in various organic synthesis reactions . It is involved in the Suzuki-Miyaura cross-coupling reaction, which is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . The primary targets of this compound are the organic groups involved in these reactions .

Mode of Action

The compound interacts with its targets through a process known as transmetalation, which is a key step in the Suzuki-Miyaura reaction . In this process, the boronic acid group of the compound transfers an organic group to a metal, such as palladium . This results in the formation of a new carbon-carbon bond .

Biochemical Pathways

The Suzuki-Miyaura reaction, in which 3-Chlorophenylboronic acid participates, affects the biochemical pathway of carbon-carbon bond formation . This reaction is used to synthesize various biologically active molecules and pharmaceuticals .

Pharmacokinetics

It is known that the compound is used in the synthesis of prolyl hydroxylase inhibitors , which suggests that it may be metabolized into these inhibitors in the body.

Result of Action

The primary result of the action of 3-Chlorophenylboronic acid is the formation of new carbon-carbon bonds through the Suzuki-Miyaura reaction . This enables the synthesis of a wide range of organic compounds, including biologically active molecules and pharmaceuticals .

Action Environment

The action of 3-Chlorophenylboronic acid is influenced by various environmental factors. For instance, the Suzuki-Miyaura reaction requires a specific set of conditions, including the presence of a palladium catalyst and a base . Additionally, the compound should be stored in an inert atmosphere at room temperature to maintain its stability .

Safety and Hazards

3-Chlorophenylboronic acid is harmful if swallowed, in contact with skin, or if inhaled. It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray. Use personal protective equipment and ensure adequate ventilation .

Relevant Papers The relevant papers retrieved discuss the use of 3-Chlorophenylboronic acid in various reactions . These papers provide valuable insights into the synthesis, chemical reactions, and mechanism of action of 3-Chlorophenylboronic acid.

Análisis Bioquímico

Biochemical Properties

3-Chlorophenylboronic acid plays a significant role in biochemical reactions. It is involved in 1,4-conjugate addition reactions with ethenesulfonamides to form arylethanesulfonamides . It also participates in Suzuki-Miyaura reactions with dibromotrifluoromethylbenzene and cross-coupling reactions with diazoesters or potassium cyanate

Molecular Mechanism

The molecular mechanism of 3-Chlorophenylboronic acid primarily involves its role in Suzuki-Miyaura cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Metabolic Pathways

Its role in Suzuki-Miyaura cross-coupling reactions suggests that it may interact with various enzymes or cofactors .

Propiedades

IUPAC Name |

(3-chlorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BClO2/c8-6-3-1-2-5(4-6)7(9)10/h1-4,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDEAGACSNFSZCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40370214 | |

| Record name | 3-Chlorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63503-60-6 | |

| Record name | 3-Chlorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-chlorophenyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: 3-Chlorophenylboronic acid demonstrates versatility as a catalyst in organic synthesis. The research highlights its role in:

- Biarylamination of quinones: It facilitates the one-pot synthesis of N-arylamine-functionalized p-iminoquinone derivatives from quinones and arylamines, using silver acetate (AgOAc) as a catalyst and (NH4)2S2O8 as the oxidant [, ]. The presence or absence of 3-chlorophenylboronic acid determines the final product structure.

- Indole functionalization of quinones: It enables the one-pot, three-component difunctionalization of quinones with indoles and arylamines, leading to indole-functionalized p-iminoquinone derivatives [].

- Aza-Friedel-Crafts reaction of indoles: It promotes the one-pot, three-component synthesis of 3-aminoalkylated indoles [, ].

A: While not directly involved as a reactant, 3-chlorophenylboronic acid serves as a model arylboronic acid in studies investigating the mechanism of palladium-catalyzed C-P cross-coupling reactions with >P(O)H reagents []. Computational studies suggest that the reaction proceeds through a unique pathway where 3-chlorophenylboronic acid, after transmetalation with the palladium catalyst, undergoes reductive elimination with the tautomeric form (>P–OH) of the >P(O)H reagent. This forms the C-P bond and generates triphenylphosphine oxide as a byproduct.

A: Yes, one of the articles describes the use of 3-chlorophenylboronic acid in the synthesis of Vadadustat, a drug candidate for the treatment of anemia []. Specifically, it is employed in a catalytic coupling reaction with methyl N-(3,5-dichloropyridyl-2-carbonyl)glycinate. This step is crucial for introducing a substituted phenyl ring onto the pyridine core of the target molecule.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-11-methyl-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one](/img/structure/B1630605.png)